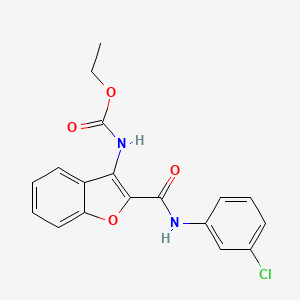

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate

Description

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative featuring a benzofuran core substituted with a 3-chlorophenyl carbamoyl group and an ethyl carbamate moiety. The 3-chlorophenyl group enhances lipophilicity, while the carbamate functionality contributes to metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUNALAIVXHOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as ethyl bromoacetate, sodium carbonate, and N-methyl pyrrolidine . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Activity : Studies indicate that the compound exhibits significant anti-inflammatory properties by potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cholinesterase Inhibition : Its structural resemblance to other carbamates suggests potential for inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

Research has shown that derivatives of this compound may possess:

- Anticancer Properties : Preliminary studies indicate that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antibacterial and Antiviral Effects : Some derivatives have demonstrated activity against bacterial strains and viruses, making them candidates for further pharmacological exploration.

Chemical Research

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for various chemical modifications, enhancing its reactivity and applicability in material sciences.

Mechanism of Action

The mechanism of action of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl ((3-Chlorophenyl)(2-Oxocyclooctyl)methyl)carbamate

Structure : Replaces the benzofuran core with a 2-oxocyclooctyl group linked to the 3-chlorophenyl-carbamate moiety.

Key Differences :

- Lipophilicity: The absence of the aromatic benzofuran may reduce π-π stacking but increase solubility in nonpolar environments due to the cyclooctyl group.

- Synthetic Accessibility : This compound is listed with four suppliers (e.g., AKOS005098905), indicating established synthesis protocols, whereas the benzofuran analog may require more specialized routes .

Ethyl (2-(Furan-3-yl)ethyl)carbamate (CAS 137267-49-3)

Structure : Simplifies the benzofuran system to a single furan ring attached to an ethyl carbamate chain.

Key Differences :

- Aromaticity: The monocyclic furan lacks the extended conjugation of benzofuran, reducing electronic delocalization and stability.

- Pharmacokinetics: Lower molecular weight (C₉H₁₃NO₃ vs. C₁₈H₁₅ClN₂O₄) may enhance renal clearance but decrease target binding duration.

- Applications : This compound is commercially available (e.g., Parchem) for research use, whereas the benzofuran derivative’s applications remain exploratory .

Ethyl ((4-((tert-Butoxycarbonyl)Amino)Benzyl)Carbamoyl)Glycinate

Structure : Incorporates a glycine linker and a tert-butoxycarbonyl (Boc)-protected amine, diverging from the chlorophenyl-benzofuran framework.

Key Differences :

- Functional Groups : The Boc group enhances solubility in organic solvents, contrasting with the 3-chlorophenyl’s hydrophobicity.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The benzofuran core in the target compound likely enhances binding to aromatic-rich enzyme active sites (e.g., kinases or cytochrome P450 isoforms) compared to non-aromatic analogs like the cyclooctyl derivative .

- Metabolic Stability : Carbamate groups generally resist esterase-mediated hydrolysis, suggesting prolonged half-life relative to ester-based analogs .

- Gaps in Data : Direct comparative studies on potency, toxicity, or in vivo efficacy are absent in the provided evidence, highlighting the need for targeted pharmacological profiling.

Biological Activity

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activities or interact with cellular receptors, leading to various pharmacological effects.

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in disease pathways, potentially leading to therapeutic benefits in conditions such as cancer and viral infections.

- Receptor Modulation : The compound may also act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

The following sections summarize key studies that have investigated the biological activity of this compound.

Antiviral Activity

A study published in a patent document highlights the potential of benzofuran derivatives, including this compound, in treating hepatitis C virus infections. The mechanism proposed involves inhibition of viral replication through interference with the viral life cycle .

Anticancer Properties

Research focusing on related benzofuran compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting proliferation and inducing apoptosis in human breast cancer cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 17.9 |

| Compound B | MCF-7 | 14.2 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Chalcone derivatives similar to this compound have been shown to exhibit anti-inflammatory properties. These findings suggest a potential role in managing inflammatory diseases through modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on Hepatitis C : A series of experiments demonstrated that benzofuran derivatives could significantly reduce viral load in infected cell cultures, indicating a strong antiviral potential .

- Cancer Cell Proliferation : In vitro studies on breast cancer cell lines revealed that specific structural modifications in benzofuran compounds led to enhanced cytotoxicity, suggesting that this compound may also possess similar properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.